molecular formula C5H4ClF2NO B3011976 5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole CAS No. 2167417-04-9

5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole

Cat. No. B3011976
CAS RN: 2167417-04-9
M. Wt: 167.54
InChI Key: UWTDBUGFKAPQRI-UHFFFAOYSA-N
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Description

This compound is likely to be an organic compound containing an oxazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom . The presence of chloromethyl and difluoromethyl groups may confer unique reactivity to this compound .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through cyclodehydration of an appropriate precursor, followed by the introduction of the chloromethyl and difluoromethyl groups . The specifics of the synthesis would depend on the exact starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxazole ring, with the chloromethyl and difluoromethyl groups attached at the 5- and 3-positions, respectively . The presence of these groups could influence the overall shape and electronic distribution of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloromethyl and difluoromethyl groups. These groups could potentially undergo various types of reactions, including nucleophilic substitution or elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxazole ring could confer aromaticity, while the chloromethyl and difluoromethyl groups could influence its polarity and reactivity .

Scientific Research Applications

Agrochemicals and Pharmaceuticals

5-(CMDFM)oxazole serves as a precursor for δ-aminolevulinic acid (ALA), a natural product with significant applications in both agrochemicals and pharmaceuticals . ALA is involved in the biosynthesis of chlorophyll and heme, making it essential for plant growth and human health. Its use extends to herbicides, pesticides, and photodynamic therapy for cancer treatment.

Fluorinated Organic Synthesis

The introduction of fluorine atoms into organic molecules has gained prominence due to their unique properties. Researchers explore difluoromethylation reactions to functionalize diverse fluorine-containing heterocycles. These compounds play crucial roles in life sciences and materials science-related applications .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

As with any chemical compound, handling “5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The study and application of “5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole” could be a potential area of future research, particularly if this compound exhibits unique reactivity or useful properties .

properties

IUPAC Name

5-(chloromethyl)-3-(difluoromethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF2NO/c6-2-3-1-4(5(7)8)9-10-3/h1,5H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTDBUGFKAPQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole

CAS RN

2167417-04-9
Record name 5-(chloromethyl)-3-(difluoromethyl)-1,2-oxazole
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